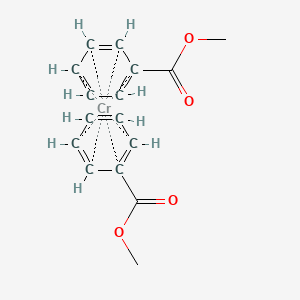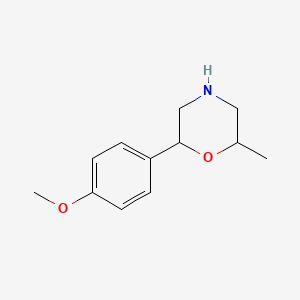
(E)-4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide is a chemical compound with the molecular formula C13H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitrophenyl group and a methyleneamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 2-nitrobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the methyleneamino linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is 4-methyl-N-[(Z)-(2-aminophenyl)methyleneamino]benzenesulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets make it useful in studying enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the pH regulation in tumor cells. This inhibition can lead to reduced tumor growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-[(E)-(5-nitro-2-thien)methyleneamino]benzenesulfonamide
- 4-methyl-N-[(Z)-(5-nitro-2-furyl)methyleneamino]benzenesulfonamide
Uniqueness
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide is unique due to its specific nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly effective in inhibiting carbonic anhydrase IX, compared to other similar compounds that may not have the same level of specificity or potency .
Propiedades
Fórmula molecular |
C14H13N3O4S |
|---|---|
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-11-6-8-13(9-7-11)22(20,21)16-15-10-12-4-2-3-5-14(12)17(18)19/h2-10,16H,1H3/b15-10- |
Clave InChI |
OOOLPNHDHGDYPS-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)








